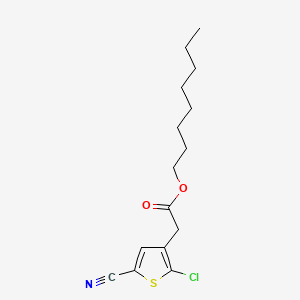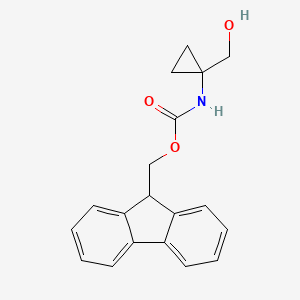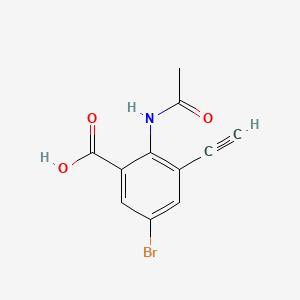
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group in this compound enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a solvent such as methanol or ethanol. The general reaction scheme is as follows:
Starting Material: 3-(2-methoxy-2-oxoethyl)phenylboronic acid or its ester.
Reagent: Potassium bifluoride (KHF2).
Solvent: Methanol or ethanol.
Conditions: Room temperature, stirring for several hours.
The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production .
化学反応の分析
Types of Reactions
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or ester.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., water or ethanol), and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids or esters.
Substitution: Various substituted boron compounds.
科学的研究の応用
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the case of Suzuki-Miyaura couplingThe compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which facilitates efficient transmetalation and subsequent coupling reactions .
類似化合物との比較
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate can be compared with other similar compounds, such as:
Potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate: Similar structure but with a different substitution pattern on the phenyl ring.
Potassium trifluoro(4-(2-methoxy-2-oxoethoxy)phenyl)borate: Contains an additional ethoxy group, which may influence its reactivity and applications.
Potassium 2-methylthiophenyltrifluoroborate: Contains a thiophenyl group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroborate group, which enhances its stability and reactivity in various chemical transformations.
特性
分子式 |
C9H9BF3KO2 |
|---|---|
分子量 |
256.07 g/mol |
IUPAC名 |
potassium;trifluoro-[3-(2-methoxy-2-oxoethyl)phenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
InChIキー |
OSPRTWMOFNGRHD-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=CC=C1)CC(=O)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)



![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)



![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
